molecular formula C9H2Cl6O3 B085838 Chlorendic anhydride CAS No. 115-27-5

Chlorendic anhydride

Cat. No. B085838
CAS RN: 115-27-5
M. Wt: 370.8 g/mol
InChI Key: FLBJFXNAEMSXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The development of chlorendic anhydride involves several synthetic routes, focusing on chemical modifications to enhance its reactivity and compatibility with different polymer matrices. One notable approach is the chemical modification of polyethylene with maleic anhydride to create novel composites, indicating the versatility of chlorendic anhydride in enhancing material properties through synthesis techniques (Otsuki et al., 2004).

Molecular Structure Analysis

The molecular structure of chlorendic anhydride plays a crucial role in its chemical behavior and interactions with polymers. Studies on chlorendic acid derivatives, including chlorendic anhydride, show the impact of the hexachlorocyclopentadiene core on the compound's reactivity and its ability to form stable bonds in polymer matrices, contributing to its effectiveness as a flame retardant (Dardeer et al., 2020).

Chemical Reactions and Properties

Chlorendic anhydride undergoes various chemical reactions, emphasizing its role as a reactive agent in polymerization processes. The compound's ability to form strong chemical bonds with polymer chains is evident in its application in creating fire-retardant materials. The photo-catalytic degradation of chlorendic acid, closely related to chlorendic anhydride, shows the compound's stability and reaction pathways when subjected to environmental degradation processes (Boisa, 2013).

Scientific research applications

  • Chemical Resistance of Polyesters: Chlorendic anhydride-based polyester was found to have significant chemical resistance and moisture absorption properties, making it useful in environments with exposure to acids, alkali, and water (Bansal, Malik, Singh, & Dabholkar, 1988).

  • Dechlorination with Ozone: A study showed that ozone can dechlorinate chlorendic acid, suggesting applications in environmental remediation. The rate of dechlorination was influenced by factors like pH and ozone dose (Stowell & Jensen, 1991).

  • Biodegradation by Fungi: Certain fungi can degrade chlorendic acid, indicating its bioremediation potential in polluted environments. The study highlighted the role of fungi in degrading this highly chlorinated pollutant (Jambon et al., 2019).

  • Lubricant Additives: Chlorendic anhydride derivatives were found to be effective as heat and wear-resistant additives in lubricants (Perveyev, Gordash, Murygina, & Srebrodol'skaya, 1974).

  • Photo-catalytic Degradation: The photo-catalytic degradation of chlorendic acid with TiO2 was studied to understand environmental impacts of polyesters containing this chemical (Boisa, 2013).

  • Polymer Concrete Applications: Chlorendic anhydride improved the polymerization of various polymeric matrix materials, suggesting its use in building materials (Burleson, Long, Armeniades, & Krahl, 1978).

  • Carcinogenic and Toxicological Studies: Chlorendic acid, derived from chlorendic anhydride, has been identified as a carcinogenic chlorinated hydrocarbon, used in various industrial applications but also posing health risks (National Toxicology Program, 2004).

  • Radiation Treatment for Water Contamination: Gamma radiation in combination with peroxymonosulfate was effective in removing chlorendic acid from water, highlighting its potential in water treatment applications (Shah et al., 2016).

  • Epoxy Systems Development: Chlorendic anhydride was used to develop high heat-resistant, flame-retardant epoxy systems, showing potential in materials science (Levy & Canestaro, 1970).

  • Aquatic Ecosystem Impact: Studies on the effects of chlorendic acid on laboratory aquatic ecosystems revealed significant inhibition of algal growth and microfaunal activity at certain concentrations, which is crucial for environmental impact assessments (Hendrix, Hamala, Langner, & Kollig, 1983).

properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBJFXNAEMSXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl6O3
Record name CHLORENDIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026941
Record name Chlorendic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White crystals; [Hawley], WHITE CRYSTALS.
Record name 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorendic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1859
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORENDIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Readily sol in acetone, benzene, toluene; slightly sol in water, n-hexane, carbon tetrachloride, In water, 0.086 mg/L @ 25 °C /Estimated/, Solubility in water: reaction
Record name CHLORENDIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORENDIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.73 kg/L, 1.73 g/cm³
Record name CHLORENDIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORENDIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

5.5X10-7 mm Hg @ 25 °C /Estimated/
Record name CHLORENDIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chlorendic anhydride

Color/Form

Fine white crystals

CAS RN

115-27-5
Record name Chlorendic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorendic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORENDIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorendic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORENDIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORENDIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

239 °C, 231-235 °C
Record name CHLORENDIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORENDIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorendic anhydride
Reactant of Route 2
Reactant of Route 2
Chlorendic anhydride
Reactant of Route 3
Reactant of Route 3
Chlorendic anhydride
Reactant of Route 4
Chlorendic anhydride
Reactant of Route 5
Chlorendic anhydride
Reactant of Route 6
Chlorendic anhydride

Citations

For This Compound
512
Citations
P Pfäffli, M Hämeilä, H Keskinen… - Applied Occupational …, 2002 - Taylor & Francis
… anhydrides released from the paint into the air were primarily chlorendic anhydride … and the causative agents were identified to be chlorendic anhydride (CA) and o-phthalic anhydride (…
Number of citations: 10 www.tandfonline.com
ET McBee, WR Diveley - Journal of the American Chemical …, 1955 - ACS Publications
… If chlorendic anhydride is regarded as a substituted succinic anhydride, it can … been establishedthat chlorendic anhydride reacts with benzene and toluenein the presence of aluminum …
Number of citations: 1 pubs.acs.org
RE Whitfield, M Friedman - Textile Chemist & Colorist, 1973 - search.ebscohost.com
… Accordingly, the major emphasis in the present study has been devoted to modification of wool with chlorendic anhydride and evaluation of the modified products. Unless otherwise …
Number of citations: 15 search.ebscohost.com
FF Abdel‐Mohsen, MA Radwan - Pigment & resin technology, 1988 - emerald.com
… Chlorendic anhydride was first introduced in the 1950's for use in polyesters, epoxy resins … In our present work we used chlorendic anhydride as the dibasic acid to improve fire …
Number of citations: 1 www.emerald.com
W Wang, X Zhang, W Han, J Huang, Y Zhang… - Materials Today …, 2023 - Elsevier
A functional monomer chlorendic anhydride (CA) with flame retardancy was added to the polymerization reaction between CO 2 and propylene oxide (PO) to form a terpolymer plastic …
Number of citations: 1 www.sciencedirect.com
H Weiss - Industrial & Engineering Chemistry, 1957 - ACS Publications
… phthalic anhydride (7, 4, 6, 7), pyromellitic dianhydride (5), and chlorendic anhydride (8). They melt at 131, 286, and 238 C., respectively, to give heat distortion temperatures ranging …
Number of citations: 28 pubs.acs.org
JC Graham, DJ Gloskey - 1990 - ACS Publications
… In our studies, we have photolyzed chlorendic anhydride with and without photoinitiators in acetone and dioxane and examined the products generated by GC/MS procedure. The …
Number of citations: 1 pubs.acs.org
P Carty, J Grant, A Simpson - Applied organometallic chemistry, 1988 - Wiley Online Library
… additives for polymers, ' chlorendic anhydride was exanlined with respect to its behaviour in electrophilic substitution reactions with ferrocene. (Chlorendic anhydride is the trivial name …
Number of citations: 14 onlinelibrary.wiley.com
MF Levy, MJ Canestaro - Journal of Applied Polymer Science, 1970 - Wiley Online Library
Using the epoxy resins Epon 828 (diglycidyl ether of bisphenol A) and DEN 438 (an epoxylated novalak) with chlorendie anhydride as the curing agent, a series of formulations were …
Number of citations: 1 onlinelibrary.wiley.com
MS Salakhov - SCIENCE WITHOUT BORDERS, 1963 - academia.edu
… Such anhydrides involve the diene adduct of HCCPD with maleic anhydride, known as a chlorendic anhydride/3/, the high contents of chlorine in which provides self-extinguishing and …
Number of citations: 1 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.